2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide
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Overview
Description
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a benzyl group, and a sulfanyl linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-B]indole, with appropriate reagents . The reaction conditions often include the use of solvents like methanol and dichloromethane, and the product is purified through washing and drying processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: This compound shares a similar triazinoindole core but differs in its substituents.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl)acetamides: These derivatives have variations in the aryl group, affecting their chemical and biological properties.
Uniqueness
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzyl and sulfanyl groups, in particular, contribute to its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H21N5OS |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C25H21N5OS/c1-29(19-12-6-3-7-13-19)22(31)17-32-25-26-24-23(27-28-25)20-14-8-9-15-21(20)30(24)16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3 |
InChI Key |
CHSUNMZRCKFQDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
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